
Vildagliptin Carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin Carboxylic Acid Methyl Ester, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxylic acid methyl ester, is a derivative of Vildagliptin. Vildagliptin is a member of the dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of hypoglycemic drugs used in the treatment of type 2 diabetes mellitus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Carboxylic Acid Methyl Ester involves several steps. One common method starts with L-proline, which undergoes a reaction with chloroacetyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with 3-hydroxyadamantane to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin Carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Vildagliptin Carboxylic Acid Methyl Ester has several scientific research applications:
Mécanisme D'action
Vildagliptin Carboxylic Acid Methyl Ester exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are essential for regulating blood glucose levels. By maintaining higher levels of these hormones, the compound enhances insulin secretion and improves glycemic control .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Saxagliptin: Similar to Vildagliptin, it inhibits DPP-4 and is used for glycemic control.
Linagliptin: A DPP-4 inhibitor with a different pharmacokinetic profile.
Uniqueness
Vildagliptin Carboxylic Acid Methyl Ester is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and metabolic pathways compared to other DPP-4 inhibitors. Its carboxylic acid methyl ester group contributes to its stability and efficacy in inhibiting DPP-4 .
Propriétés
Formule moléculaire |
C18H28N2O4 |
|---|---|
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
methyl (2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12-,13+,14-,17?,18?/m0/s1 |
Clé InChI |
ZWFIQWGKGUOCHX-NSKAOLIHSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCCN1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O |
SMILES canonique |
COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



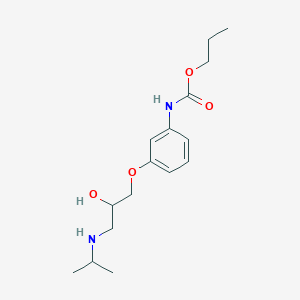
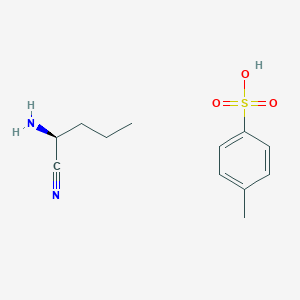

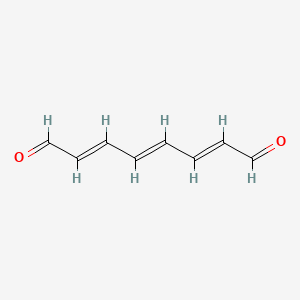
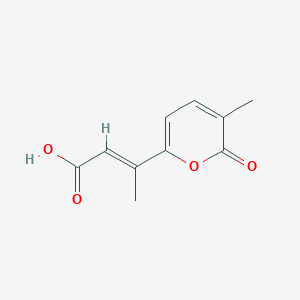

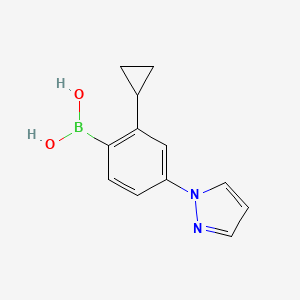
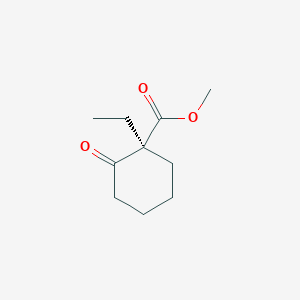
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14078865.png)
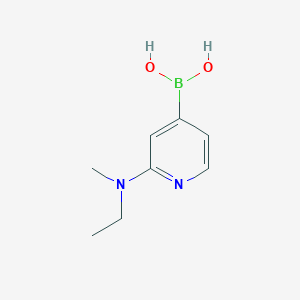
![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1H-Pyrazolo[3,4-b]quinoline, 4-(4-methoxyphenoxy)-3-methyl-](/img/structure/B14078883.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
